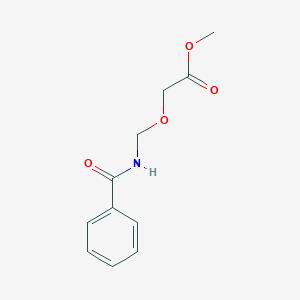
Methyl (benzamidomethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (benzamidomethoxy)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzamide group attached to a methoxyacetate moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (benzamidomethoxy)acetate can be synthesized through the esterification of benzamidomethoxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The use of sulfuric acid or hydrochloric acid as a catalyst is common in this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The process parameters, such as microwave power, catalyst concentration, and reactant ratio, are carefully controlled to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl (benzamidomethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzamidomethoxyacetic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines can convert the ester into an amide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Aminolysis: Ammonia or primary/secondary amines are used in aminolysis reactions.
Major Products
Hydrolysis: Benzamidomethoxyacetic acid and methanol.
Reduction: Benzamidomethoxyethanol.
Aminolysis: Benzamidomethoxyacetamide.
Scientific Research Applications
Methyl (benzamidomethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (benzamidomethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The benzamide moiety may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in the production of acetic acid.
Ethyl acetate: Another ester with similar applications in solvents and flavorings.
Methyl benzoate: An ester with a benzene ring, used in fragrances and as an intermediate in organic synthesis.
Uniqueness
Methyl (benzamidomethoxy)acetate stands out due to the presence of both benzamide and methoxyacetate groups, which confer unique chemical properties and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
56538-58-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-(benzamidomethoxy)acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-16-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
YIYWEAHJZLNNET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















